(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

Description

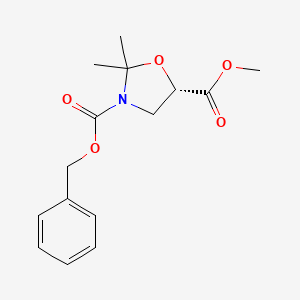

(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Properties

IUPAC Name |

3-O-benzyl 5-O-methyl (5S)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZZAIDUYZNJGF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N(C[C@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diester, such as dimethyl oxalate, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents on the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Reactivity

(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate can be synthesized from various starting materials, including amino acids and other chiral intermediates. The synthesis often involves protecting group strategies to enhance selectivity and yield. The compound participates in diverse chemical reactions due to the steric hindrance introduced by the dimethyl substituents on the oxazolidine ring, which can influence reaction rates and outcomes .

Organic Synthesis

The compound is widely used as a chiral building block in organic synthesis. Its ability to form enantiomerically pure compounds is crucial for developing pharmaceuticals. It serves as an intermediate in synthesizing biologically active molecules, particularly those with therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development .

Development of Pharmaceuticals

The compound's versatility makes it suitable for creating various pharmaceutical agents. Its application in synthesizing drugs that require specific stereochemistry is particularly noteworthy. This property is essential for ensuring that the drugs produced have the desired efficacy and safety profiles.

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing their activity. This binding can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

- 3-O-Benzyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate

Uniqueness

(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific substituents and chiral configuration. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of selectivity, stability, and ease of synthesis.

Biological Activity

(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a chiral oxazolidine core which is crucial for its biological activity.

Mechanisms of Biological Activity

1. Enzyme Inhibition

Research has indicated that this compound exhibits potent inhibitory effects on specific enzymes such as tyrosinase. Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is critical for the treatment of hyperpigmentation disorders.

- IC50 Values : The compound demonstrated an IC50 value of approximately 1.12 µM against mushroom tyrosinase, showcasing its potential as a strong inhibitor compared to traditional agents like kojic acid (IC50 = 24.09 µM) .

2. Antioxidant Properties

The compound has also shown promising antioxidant activities. In various assays, it exhibited significant free radical scavenging capabilities, which are beneficial in preventing oxidative stress-related diseases.

Efficacy in Biological Assays

A series of studies have been conducted to evaluate the biological efficacy of this compound:

| Study | Assay Type | Concentration Range | Key Findings |

|---|---|---|---|

| Study A | Tyrosinase Inhibition | 0.1 - 20 µM | Strong inhibition with an IC50 of 1.12 µM |

| Study B | Antioxidant Activity | Varies | Significant free radical scavenging effect |

| Study C | Cytotoxicity in B16F10 Cells | ≤20 µM | No cytotoxicity observed at concentrations tested |

Case Studies

Case Study 1: Tyrosinase Inhibition in Hyperpigmentation Treatment

In a study focused on hyperpigmentation disorders, this compound was tested alongside standard treatments. Results indicated that this compound not only inhibited tyrosinase activity effectively but also reduced melanin synthesis in B16F10 murine melanoma cells without exhibiting cytotoxic effects at therapeutic concentrations .

Case Study 2: Antioxidant Efficacy Assessment

Another investigation assessed the antioxidant properties of the compound using DPPH and ABTS assays. The results demonstrated that it provided a comparable level of antioxidant protection to established antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis of chiral oxazolidine derivatives typically involves multi-step protection/deprotection strategies. For example, the benzyl and methyl ester groups may be introduced via nucleophilic substitution or esterification under acidic/basic conditions. The stereochemical integrity of the (S)-configuration can be preserved using chiral auxiliaries or asymmetric catalysis. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst loading (e.g., 1–5 mol%) are critical for minimizing racemization .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzyl chloride, K₂CO₃, DMF, 25°C | 78 | >95% |

| 2 | Methyl chloroformate, NEt₃, DCM, 0°C | 85 | >98% |

Q. How can researchers validate the structural and enantiomeric purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry (e.g., methyl vs. benzyl group placement) and detect impurities. Coupling constants (e.g., J = 3.0–5.0 Hz in oxazolidine rings) help assign stereochemistry .

- Chiral High-Performance Liquid Chromatography (HPLC) : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee >99%) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as seen in related dihydropyridine derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation. Key degradation pathways include hydrolysis of the oxazolidine ring or ester groups. LC-MS monitors byproducts (e.g., benzoic acid or methanol release). Store at 0–6°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s reactivity in asymmetric transformations?

- Methodology : Kinetic studies under varying conditions (e.g., DMSO vs. toluene, 25°C vs. −20°C) reveal transition-state energetics. For example, polar aprotic solvents stabilize charged intermediates in nucleophilic acyl substitutions, while low temperatures favor kinetic control and higher ee. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with stereoselectivity .

Q. What computational models predict the compound’s behavior in catalytic cycles or host-guest interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. For example, the dimethyl groups on the oxazolidine ring create steric hindrance, influencing substrate binding in enzyme-mimetic catalysis. Molecular dynamics simulations (MD) assess conformational flexibility in solution .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?

- Methodology :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening at 25°C but resolve at −40°C.

- Cross-Validation : Compare experimental X-ray torsion angles (e.g., C9—O2—C8—O1 = −3.0°) with computed NMR chemical shifts to identify discrepancies caused by crystal packing vs. solution-phase conformers .

Q. What environmental degradation pathways are relevant for this compound, and how can its ecotoxicity be assessed?

- Methodology :

- Hydrolysis Studies : Expose the compound to pH 3–10 buffers at 25°C. LC-MS identifies hydrolysis products (e.g., carboxylic acids).

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202) to determine EC₅₀ values. Correlate with logP (estimated ~2.5) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodology :

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate accumulation (e.g., unreacted starting material).

- Byproduct Identification : HR-MS and 2D NMR (e.g., HSQC, COSY) trace low-abundance impurities (e.g., diastereomers or oxidized byproducts).

- Scale-Up Adjustments : Optimize stoichiometry (e.g., 1.2 equiv. of benzylating agent) and mixing efficiency to mitigate mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.